Heneicosane, 11-decyl-
CAS No.: 55320-06-4
Cat. No.: VC18665864
Molecular Formula: C31H64
Molecular Weight: 436.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55320-06-4 |
|---|---|
| Molecular Formula | C31H64 |
| Molecular Weight | 436.8 g/mol |
| IUPAC Name | 11-decylhenicosane |
| Standard InChI | InChI=1S/C31H64/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3 |
| Standard InChI Key | BCWYKEQUGMQGAP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 11-decylhenicosane, reflecting its 31-carbon structure: a heneicosane backbone (21 carbons) substituted with a decyl group (10 carbons) at the 11th position . Its molecular formula () and exact mass (436.501 g/mol) confirm its classification as a high-molecular-weight alkane .
Structural Representation
The SMILES notation for 11-decylhenicosane is CCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC, illustrating the linear heneicosane chain with a decyl branch at the central carbon . The InChIKey BCWYKEQUGMQGAP-UHFFFAOYSA-N provides a unique identifier for its stereochemical and structural features .
Table 1: Key Identifiers of Heneicosane, 11-Decyl-
| Property | Value | Source |
|---|---|---|
| CAS Number | 55320-06-4 | |
| Molecular Formula | ||
| Molecular Weight | 436.84 g/mol | |
| IUPAC Name | 11-decylhenicosane | |
| HS Code | 2901100000 |
Physicochemical Properties
Density and Phase Behavior
The compound has a density of 0.808 g/cm³ at standard conditions, typical for long-chain alkanes . Its boiling point is exceptionally high at 504.5°C (760 mmHg), consistent with its large molecular size and strong van der Waals interactions . The flash point of 197.3°C classifies it as combustible, requiring precautions during handling .
Solubility and LogP
With a calculated LogP value of 12.195, 11-decylhenicosane is highly hydrophobic, indicating negligible solubility in polar solvents like water . This property aligns with its potential use in non-aqueous systems.
Table 2: Physical Properties of Heneicosane, 11-Decyl-
| Property | Value | Source |
|---|---|---|
| Density | 0.808 g/cm³ | |
| Boiling Point | 504.5°C at 760 mmHg | |
| Flash Point | 197.3°C | |
| LogP | 12.195 | |
| Refractive Index | 1.451 |
Synthesis and Production
Historical Methods
Early synthetic routes, such as those reported by Fischl et al. (1945), involved classical alkylation techniques to construct branched alkanes . Ohsawa et al. (1985) advanced this work by optimizing reaction conditions to improve yields, though specific details remain proprietary .
Modern Approaches
LookChem reports a 93.5% yield for a streamlined synthesis, likely involving catalytic coupling of heneicosane precursors with decyl halides under controlled conditions . The use of transition-metal catalysts (e.g., palladium) may facilitate selective branching, though explicit mechanistic data are unavailable in open literature .
Applications and Industrial Relevance
Chromatographic Standards
Due to its defined structure and high purity, 11-decylhenicosane serves as a calibration standard in gas chromatography (GC) and mass spectrometry (MS) for analyzing hydrocarbon mixtures .
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